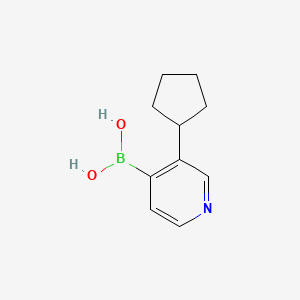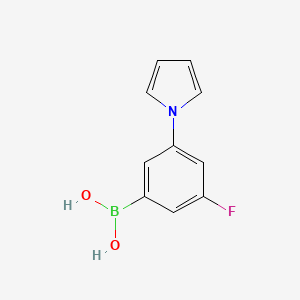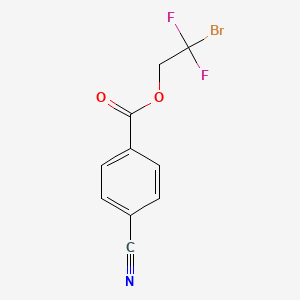
2-Bromo-2,2-difluoroethyl 4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2,2-difluoroethyl 4-cyanobenzoate is an organic compound with the molecular formula C10H6BrF2NO2 It is a derivative of benzoic acid and contains bromine, fluorine, and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoroethyl 4-cyanobenzoate typically involves the reaction of 4-cyanobenzoic acid with 2-bromo-2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2,2-difluoroethyl 4-cyanobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of 2-azido-2,2-difluoroethyl 4-cyanobenzoate or 2-thiocyanato-2,2-difluoroethyl 4-cyanobenzoate.
Reduction: Formation of 2-bromo-2,2-difluoroethyl 4-aminobenzoate.
Oxidation: Formation of 2-bromo-2,2-difluoroethyl 4-carboxybenzoate.
Applications De Recherche Scientifique
2-Bromo-2,2-difluoroethyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-2,2-difluoroethyl 4-cyanobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological molecules. The cyano group can act as an electron-withdrawing group, affecting the compound’s overall electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but lacks the cyano group.
2-Bromo-2,2-difluoroethyl benzoate: Similar but without the cyano group on the benzene ring.
2-Bromo-2,2-difluoroethyl 4-nitrobenzoate: Contains a nitro group instead of a cyano group.
Uniqueness
2-Bromo-2,2-difluoroethyl 4-cyanobenzoate is unique due to the presence of both bromine and fluorine atoms, as well as the cyano group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H6BrF2NO2 |
|---|---|
Poids moléculaire |
290.06 g/mol |
Nom IUPAC |
(2-bromo-2,2-difluoroethyl) 4-cyanobenzoate |
InChI |
InChI=1S/C10H6BrF2NO2/c11-10(12,13)6-16-9(15)8-3-1-7(5-14)2-4-8/h1-4H,6H2 |
Clé InChI |
KMWNVOKCEHFZAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)OCC(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)
![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
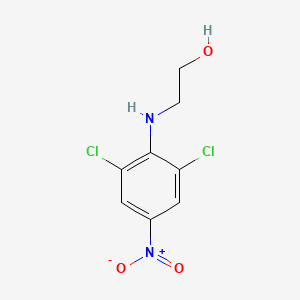
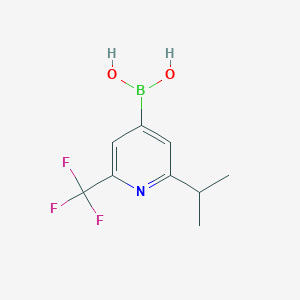
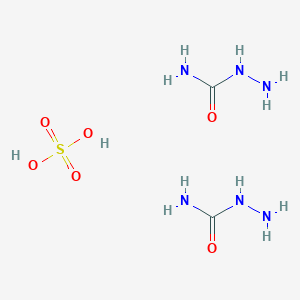
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea](/img/structure/B14085032.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085040.png)
![2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B14085047.png)
![7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085054.png)

